![molecular formula C16H13Cl3N4O3S B11951694 4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11951694.png)
4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an anilinocarbothioyl group, a trichloroethyl group, and a nitrobenzamide group. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the anilinocarbothioyl intermediate: This step involves the reaction of aniline with carbon disulfide and a suitable base to form the anilinocarbothioyl intermediate.
Introduction of the trichloroethyl group: The intermediate is then reacted with trichloroacetyl chloride in the presence of a base to introduce the trichloroethyl group.
Coupling with 4-nitrobenzoyl chloride: Finally, the product is coupled with 4-nitrobenzoyl chloride to form N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-nitrobenzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-fluorobenzamide
- N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-3-nitrobenzamide
- N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide
Uniqueness
N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different substituents, such as fluorine or methoxy groups, which can alter their chemical and biological properties.
Properties
Molecular Formula |
C16H13Cl3N4O3S |
|---|---|
Molecular Weight |
447.7 g/mol |
IUPAC Name |
4-nitro-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]benzamide |
InChI |
InChI=1S/C16H13Cl3N4O3S/c17-16(18,19)14(22-15(27)20-11-4-2-1-3-5-11)21-13(24)10-6-8-12(9-7-10)23(25)26/h1-9,14H,(H,21,24)(H2,20,22,27) |
InChI Key |
QKPOONNEJWZCFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11951627.png)
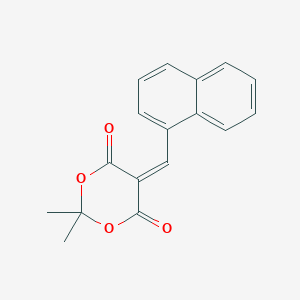
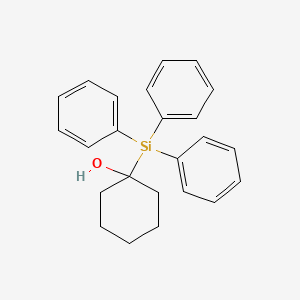
![10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B11951642.png)
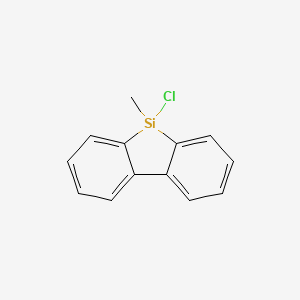

![1-Vinylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B11951662.png)
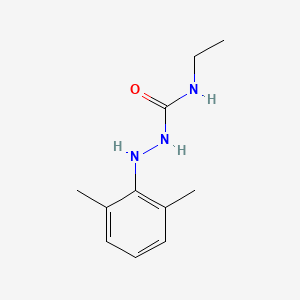
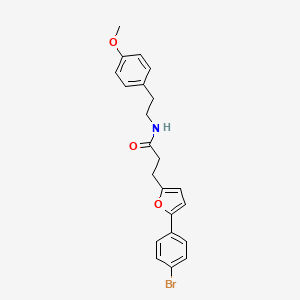

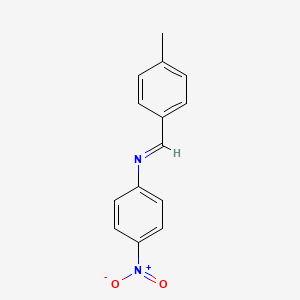
![2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate](/img/structure/B11951719.png)
